5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
For the specific compound , the synthesis might involve:
Formation of the thiazole ring: Reacting 2-bromoacetophenone with thiourea to form 2-aminothiazole.
Substitution reactions: Introducing the isopropyl and methyl groups through alkylation reactions.
Coupling with pyridine derivative: Using a palladium-catalyzed cross-coupling reaction to attach the pyridin-4-yl group to the thiazole ring.
Formation of the carboxamide: Reacting the intermediate with an appropriate carboxylic acid derivative to form the final carboxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to the bioactivity of the thiazole ring.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiazole ring can interact with various biological targets, including DNA, proteins, and enzymes, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: Similar structure but with different substituents, leading to different biological activities.
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of both isopropyl and methyl groups, along with the pyridin-4-yl substituent, can influence its binding affinity and specificity towards various biological targets.
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H16N4OS2/c1-9(2)14-13(18-10(3)23-14)15(21)20-16-19-12(8-22-16)11-4-6-17-7-5-11/h4-9H,1-3H3,(H,19,20,21) |
InChI Key |
HSHIZZOXTFXFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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